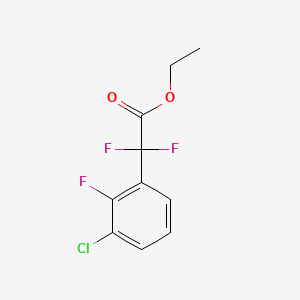

Ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate

Descripción

BenchChem offers high-quality Ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O2/c1-2-16-9(15)10(13,14)6-4-3-5-7(11)8(6)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEUDNYLGVZEHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C(=CC=C1)Cl)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681958 | |

| Record name | Ethyl (3-chloro-2-fluorophenyl)(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-78-9 | |

| Record name | Ethyl 3-chloro-α,α,2-trifluorobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (3-chloro-2-fluorophenyl)(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

Ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate, identified by the CAS number 1215205-78-9 , is a halogenated aromatic compound of significant interest in the field of drug discovery and development.[1] Its intricate structure, featuring a difluoromethylated benzylic position and a substituted phenyl ring, positions it as a highly valuable building block for the synthesis of novel therapeutic agents. The strategic incorporation of fluorine atoms and, specifically, the difluoromethyl group (-CF2H), is a well-established strategy to enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[2][3] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, offering a technical resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.

Physicochemical and Structural Properties

The unique arrangement of electron-withdrawing groups in Ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate dictates its reactivity and potential interactions with biological targets. Below is a summary of its key properties.

| Property | Value | Source |

| CAS Number | 1215205-78-9 | [1] |

| Molecular Formula | C₁₀H₈ClF₃O₂ | [1] |

| Molecular Weight | 252.62 g/mol | [1] |

| Predicted Density | 1.353 ± 0.06 g/cm³ | [1] |

| Predicted Boiling Point | 268.0 ± 35.0 °C | [1] |

| InChIKey | LCEUDNYLGVZEHQ-UHFFFAOYSA-N | [1] |

Note: The density and boiling point are predicted values and should be confirmed by experimental data.

Synthesis of Ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate: A Proposed Modern Approach

Proposed Synthetic Workflow

The proposed synthesis involves the coupling of (3-chloro-2-fluorophenyl)boronic acid with ethyl bromodifluoroacetate, a commercially available radical precursor.

Sources

- 1. echemi.com [echemi.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of α-Fluorinated Areneacetates through Photoredox/Copper Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of Ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of Ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate, a halogenated aromatic ester of interest in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from chemical supplier databases, predictive models, and established analytical methodologies for structurally similar compounds. The guide details the compound's identity, presents its known and predicted properties in a structured format, and offers detailed, field-proven experimental protocols for its empirical characterization. These protocols are designed to be self-validating and provide researchers with the practical tools needed to assess key parameters such as lipophilicity, solubility, and stability. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior for screening, synthesis, and formulation development.

Introduction and Compound Identity

Ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate is a complex halogenated benzene derivative. Its structure, featuring a difluoroacetate ethyl ester group attached to a chloro- and fluoro-substituted phenyl ring, suggests its potential as a building block in the synthesis of biologically active molecules. The presence of multiple halogen atoms, particularly fluorine, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, a precise understanding of its physicochemical properties is paramount for its effective application in research and development.

Compound Identifiers:

-

Chemical Name: Ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate

-

Molecular Formula: C₁₀H₈ClF₃O₂[3]

-

Molecular Weight: 252.62 g/mol [3]

The structural complexity, including the chiral center at the α-carbon, implies that stereochemistry could play a role in its biological activity, a factor to be considered in its synthesis and purification.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of Ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate. It is crucial to note that properties such as boiling point and density are often predicted for such specific research chemicals and should be confirmed experimentally.

| Property | Value (Predicted/Reported) | Source | Significance in Drug Development |

| Molecular Weight | 252.62 g/mol | [3] | Influences diffusion, bioavailability, and adherence to Lipinski's Rule of Five. |

| Boiling Point | 268.0 ± 35.0 °C | [3] | Important for purification (distillation) and assessing volatility. |

| Density | 1.353 ± 0.06 g/cm³ | [3] | Useful for formulation, process design, and assessing physical form. |

| XLogP3 | 3.134 | [3] | Indicates lipophilicity, affecting membrane permeability, solubility, and protein binding. A value > 3 suggests good lipophilicity.[4] |

| Polar Surface Area (PSA) | 26.3 Ų | [3] | Influences cell membrane permeability and interactions with polar biological targets. |

| Hydrogen Bond Donors | 0 | [5] | Affects solubility and binding characteristics. |

| Hydrogen Bond Acceptors | 2 | [5] | Affects solubility and binding characteristics. |

| Rotatable Bonds | 3 | [5] | Relates to conformational flexibility, which can impact receptor binding. |

Experimental Protocols for Characterization

To ensure scientific integrity, empirical determination of key properties is essential. The following sections provide detailed, step-by-step protocols for characterizing Ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate.

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity.[4] While a predicted value is available, experimental verification is recommended. The HPLC-based method is often preferred for its accuracy, low sample consumption, and suitability for compounds with low solubility.[6]

Protocol: HPLC-Based LogP Determination

-

Preparation of Phases:

-

Prepare a phosphate buffer solution (e.g., 0.1 M) and adjust the pH to 7.4.

-

Saturate the buffer with n-octanol by stirring vigorously for 24 hours and then allowing the phases to separate. This will be the aqueous phase for your standards and sample.

-

Saturate n-octanol with the pH 7.4 buffer. This will be your organic phase.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the compound in a 50:50 (v/v) mixture of the water-saturated octanol and octanol-saturated water phases.

-

-

Partitioning:

-

Shake the sample vial vigorously for a set period (e.g., 1 hour) to allow for partitioning.

-

Allow the phases to separate completely, which may take up to 24 hours.[7]

-

-

Analysis:

-

Carefully take an aliquot from both the aqueous and the octanol layers.

-

Analyze the concentration of the compound in each phase using a validated reverse-phase HPLC method with a UV detector.[7] The use of a High Dynamic Range Detector is beneficial for accurately quantifying potentially large concentration differences.[7]

-

-

Calculation:

-

Calculate LogP using the formula: LogP = log10([Concentration in Octanol] / [Concentration in Aqueous Phase]).

-

Diagram: Workflow for HPLC-Based LogP Determination

Caption: Workflow for LogP determination via HPLC.

Aqueous Solubility Assessment

Aqueous solubility is a key determinant of a drug candidate's success, influencing its absorption and bioavailability.[8][9] Both kinetic and thermodynamic solubility assays are valuable at different stages of drug discovery.[9][10]

Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method is considered the "gold standard" for its accuracy.[9]

-

Preparation: Add an excess amount of the solid compound to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[9]

-

Separation: After equilibration, filter the solution through a 0.22 µm filter to remove any undissolved solid.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.[9][10]

-

Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Hydrolytic Stability of the Ester Functional Group

The ethyl ester group in the target molecule is susceptible to hydrolysis, especially under acidic or basic conditions.[11] Assessing its hydrolytic stability is crucial for determining potential degradation pathways and shelf-life. A common method is a modified version of the ASTM D2619 "beverage bottle method".[12][13][14]

Protocol: Accelerated Hydrolytic Stability Study

-

Sample Preparation:

-

Prepare solutions of the compound at a known concentration in aqueous buffers of different pH values (e.g., pH 4, 7, and 9) to assess stability under acidic, neutral, and basic conditions.

-

Weigh 75 g of the test fluid (the compound dissolved in a suitable, stable solvent if it's a solid) and 25 g of distilled water into a pressure-type beverage bottle.[14] A copper strip can be added to test for metal-catalyzed hydrolysis.[12]

-

-

Incubation:

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 8, 24, 48 hours), remove an aliquot from each solution.

-

Quench the reaction if necessary (e.g., by neutralizing the pH).

-

-

Quantification:

-

Analyze the concentration of the remaining parent compound in each aliquot using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

-

Monitor the increase in the acid number of the oil phase, which corresponds to the formation of the carboxylic acid degradation product.[13]

-

-

Data Analysis:

-

Plot the concentration of the parent compound versus time for each pH condition.

-

Determine the degradation rate and the half-life (t½) of the compound at each pH.

-

Diagram: Hydrolytic Stability Workflow

Sources

- 1. Ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate | 1215205-78-9 [chemicalbook.com]

- 2. 1215205-78-9|Ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. chemscene.com [chemscene.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. agilent.com [agilent.com]

- 8. staged.scientistlive.com [staged.scientistlive.com]

- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Hydrolytic Stability; an important parameter to balance - IQLubricants [iqlubricants.iql-nog.com]

- 14. img.antpedia.com [img.antpedia.com]

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate

Abstract

This technical guide provides a detailed, field-proven synthetic pathway for Ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate, a fluorinated aryl acetic acid derivative of significant interest in medicinal chemistry and drug development. Aryl-α,α-difluoroacetic acid moieties are increasingly utilized as bioisosteric replacements for carboxylic acids or amides, offering modulated acidity, improved metabolic stability, and enhanced lipophilicity. This document outlines a robust, multi-step synthesis beginning from commercially available 3-chloro-2-fluoroaniline. The core of the strategy involves a copper-mediated cross-coupling reaction to construct the critical C(sp²)–C(sp³) bond. Each step is accompanied by a detailed experimental protocol, a discussion of the underlying chemical principles, and the rationale for procedural choices, ensuring both scientific integrity and practical applicability for researchers in the field.

Introduction and Strategic Overview

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The α,α-difluoroacetate group, in particular, has emerged as a valuable pharmacophore.

The synthesis of Ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate presents a distinct challenge: the stereospecific construction of a quaternary carbon center bearing two fluorine atoms directly attached to a substituted aromatic ring. Direct difluorination of an existing aryl-acetic ester at the α-position is often fraught with difficulties, including harsh reaction conditions and poor selectivity.

Therefore, a more robust and controllable strategy is to build the molecule by coupling two key fragments. The pathway detailed herein relies on a well-established yet powerful transformation: the copper-mediated cross-coupling of an aryl iodide with a difluoroenolate. This approach offers high functional group tolerance and reliable scalability.

Chosen Synthetic Strategy

The synthesis is designed in two main stages:

-

Preparation of a Key Intermediate: Synthesis of 1-iodo-3-chloro-2-fluorobenzene from 3-chloro-2-fluoroaniline via a Sandmeyer-type reaction. The choice of an iodide is strategic, as aryl iodides are generally more reactive than the corresponding bromides or chlorides in copper-mediated coupling reactions.

-

Copper-Mediated Cross-Coupling: The reaction of the aryl iodide intermediate with a difluoroenolate reagent, generated in situ from ethyl iododifluoroacetate and copper powder, to yield the final target molecule.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals the core strategy. The C-C bond between the aromatic ring and the difluorinated carbon is identified as the key disconnection point. This leads back to an aryl halide precursor and a nucleophilic difluoroacetate equivalent.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Pathway and Experimental Protocols

The forward synthesis follows the logic established in the retrosynthetic analysis.

Caption: Overall forward synthesis pathway.

Stage 1: Synthesis of 1-iodo-3-chloro-2-fluorobenzene (Intermediate)

Scientific Rationale: The Sandmeyer reaction is a reliable method for converting an aromatic amine into a variety of functional groups, including halides, via a diazonium salt intermediate. The reaction is performed at low temperatures (0-5 °C) because diazonium salts are thermally unstable and can decompose explosively if isolated or heated. Potassium iodide (KI) serves as the iodide source, readily displacing the diazonium group.

Experimental Protocol:

-

Diazotization:

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-chloro-2-fluoroaniline (1.0 eq) and concentrated hydrochloric acid (3.0 eq) in water.

-

Cool the resulting slurry to 0 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in water.

-

Add the sodium nitrite solution dropwise to the aniline slurry, ensuring the internal temperature is maintained below 5 °C. The addition should take approximately 30-45 minutes.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is typically indicated by a slight color change and a negative starch-iodide paper test for nitrous acid.

-

-

Iodination:

-

In a separate flask, dissolve potassium iodide (KI, 1.5 eq) in a minimal amount of water and cool to 0 °C.

-

Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (N₂ gas evolution) will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of any remaining diazonium salt.

-

Cool the mixture to room temperature. Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any excess iodine (indicated by the disappearance of the dark iodine color).

-

-

Workup and Purification:

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solvent in vacuo.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield 1-iodo-3-chloro-2-fluorobenzene as a clear oil.

-

| Reagent/Parameter | Quantity/Value | Purpose |

| 3-chloro-2-fluoroaniline | 1.0 eq | Starting Material |

| Conc. HCl | 3.0 eq | Acid catalyst, forms aniline salt |

| Sodium Nitrite (NaNO₂) | 1.1 eq | Diazotizing agent |

| Potassium Iodide (KI) | 1.5 eq | Iodide source |

| Temperature | 0-5 °C | Stabilize diazonium salt |

| Solvent | Water, Diethyl Ether | Reaction and extraction media |

Stage 2: Synthesis of Ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate (Target Molecule)

Scientific Rationale: This key step utilizes a copper-mediated cross-coupling reaction. Activated copper powder facilitates the oxidative addition into the C-I bond of the aryl iodide. Concurrently, it reacts with ethyl iododifluoroacetate to form a copper(I) difluoroenolate species. These intermediates then undergo reductive elimination to form the desired C-C bond.[1] A polar aprotic solvent like dimethylformamide (DMF) is essential as it helps to solubilize the organometallic intermediates and facilitate the reaction, which often requires elevated temperatures.

Experimental Protocol:

-

Reaction Setup:

-

To an oven-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add activated copper powder (3.0 eq).

-

Add anhydrous dimethylformamide (DMF).

-

Add 1-iodo-3-chloro-2-fluorobenzene (1.0 eq) and ethyl iododifluoroacetate (1.5 eq) to the flask via syringe. Note: Ethyl bromodifluoroacetate can also be used, but the iodo-analogue is often more reactive.

-

-

Reaction Execution:

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC). The reaction is typically complete within 8-16 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing a saturated aqueous solution of ammonium chloride (NH₄Cl) and stir for 30 minutes. This helps to dissolve copper salts.

-

Filter the mixture through a pad of Celite® to remove the copper solids, washing the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, and extract the aqueous layer with ethyl acetate (3x volumes).

-

Combine the organic layers, wash sequentially with water and brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure Ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate.

-

| Reagent/Parameter | Quantity/Value | Purpose |

| 1-iodo-3-chloro-2-fluorobenzene | 1.0 eq | Aryl halide precursor |

| Ethyl Iododifluoroacetate | 1.5 eq | Source of the -CF₂COOEt moiety |

| Copper Powder (activated) | 3.0 eq | Mediator for the cross-coupling |

| Temperature | 110 °C | Provides activation energy |

| Solvent | Anhydrous DMF | Polar aprotic reaction medium |

General Experimental Workflow and Characterization

A self-validating protocol requires rigorous purification and analytical confirmation. The general workflow for each synthetic step should follow a logical progression from reaction to final characterization.

Caption: Standard experimental workflow for synthesis and validation.

Characterization Data (Expected):

-

¹H NMR: The spectrum should show a quartet for the ethyl ester's -CH₂ group and a triplet for the -CH₃ group. The aromatic protons will appear as complex multiplets in the aromatic region.

-

¹⁹F NMR: This is a critical technique. A triplet is expected for the -CF₂- group due to coupling with the adjacent aromatic ring protons. A singlet will be observed for the single fluorine atom on the aromatic ring.

-

¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon, the CF₂ carbon (as a triplet due to C-F coupling), and the carbons of the aromatic ring, which will exhibit complex splitting patterns due to coupling with both ¹⁹F and ¹³C nuclei.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated mass of the target compound, along with a characteristic M+2 peak due to the chlorine isotope (³⁷Cl).

Conclusion

This guide presents a scientifically grounded and practical synthetic route to Ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate. By leveraging a strategic Sandmeyer reaction to prepare a key aryl iodide intermediate followed by a robust copper-mediated cross-coupling, this pathway circumvents the common issues associated with direct fluorination. The detailed protocols and scientific rationale provide researchers and drug development professionals with a reliable blueprint for accessing this valuable fluorinated building block.

References

- Di-tert-butyl dicarbonate - Wikipedia. (n.d.). Wikipedia.

- Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction | Organic Letters. (2022). ACS Publications.

- Recent developments in the asymmetric Reformatsky-type reaction - PMC. (n.d.). PubMed Central.

- Reformatsky Reaction | NROChemistry. (n.d.). NROChemistry.

- Preparation of the difluoro‐Reformatsky reagent 9 and Schlenk‐type equilibrium. (n.d.). ResearchGate.

- WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents. (n.d.). Google Patents.

- US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents. (n.d.). Google Patents.

- CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents. (n.d.). Google Patents.

- Electrophilic Aromatic Substitution 18±1 CChhaapptteerr 1188:: EElleeccttrroopphhiilliicc AArroommaattiicc SSuubbssttiittuuttii. (n.d.).

Sources

Ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate structural analysis

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of Ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate, a compound of interest in medicinal chemistry and drug development due to its unique halogenation pattern. We present a multi-technique analytical workflow, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and multi-nuclear (¹H, ¹³C, and ¹⁹F) Magnetic Resonance (NMR) Spectroscopy. This document is designed for researchers, analytical scientists, and drug development professionals, offering not only procedural steps but also the underlying scientific rationale for each experimental choice. The guide emphasizes the interpretation of complex spectral data arising from the multiple halogen substituents and culminates in a cohesive structural confirmation.

Introduction: The Significance of Halogenated Phenylacetates

Ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate belongs to a class of compounds that are valuable building blocks in modern synthetic chemistry. The incorporation of fluorine and chlorine atoms into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The subject molecule, with its distinct 3-chloro-2-fluoro substitution on the phenyl ring and a geminal difluoro group alpha to the ester, presents a unique analytical challenge and a synthetically valuable scaffold. Understanding its precise structure is the critical first step in its application for downstream research and development. This guide provides the analytical blueprint for achieving that certainty.

Molecular Structure:

-

IUPAC Name: Ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate

-

Molecular Formula: C₁₀H₈ClF₃O₂

-

Molecular Weight: 260.62 g/mol

-

CAS Number: 1215205-78-9[2]

Synthetic Strategy Overview: The Reformatsky-Type Reaction

While multiple synthetic routes are conceivable, a common and effective method for preparing α,α-difluoroesters is the Reformatsky reaction.[3] This reaction typically involves the insertion of zinc into the carbon-halogen bond of an α-haloester to form an organozinc reagent, which then adds to a carbonyl compound. For the target molecule, a plausible approach involves the reaction of a (3-chloro-2-fluorophenyl)carbonyl precursor with a difluoro-Reformatsky reagent like ethyl bromodifluoroacetate in the presence of activated zinc.[4]

The causality for this choice is rooted in the high efficiency and functional group tolerance of the Reformatsky reaction, which allows for the creation of the C-CF₂ bond in the presence of the aromatic halogens and the ester moiety.[5][6]

Comprehensive Structural Analysis Workflow

Caption: Overall workflow for structural elucidation.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is the initial and most direct method for determining the molecular weight and confirming the elemental formula. For halogenated compounds, MS provides an additional layer of validation through the analysis of isotopic patterns. The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) creates a distinctive signature.[7]

Expected Data & Interpretation

A high-resolution mass spectrum (HRMS) is expected to show a molecular ion [M]⁺ peak and an [M+2]⁺ peak. The key diagnostic features are:

-

Molecular Ion Peak: The [M]⁺ peak corresponding to the formula C₁₀H₈³⁵ClF₃O₂.

-

Isotopic Pattern: An [M+2]⁺ peak, corresponding to C₁₀H₈³⁷ClF₃O₂, with an intensity approximately one-third (3:1 ratio) of the molecular ion peak. This pattern is a definitive indicator of the presence of a single chlorine atom.[8][9]

-

Fragmentation: Electron Ionization (EI) would likely induce fragmentation. Characteristic losses would include the ethoxy group (-•OCH₂CH₃), the entire ester group (-•COOCH₂CH₃), and potentially halogen atoms, providing further structural clues.[10][11]

| Ion | Expected m/z (for ³⁵Cl) | Interpretation |

| [M]⁺ | 260.0172 | Molecular ion |

| [M+2]⁺ | 262.0143 | Isotope peak confirming one Cl atom |

| [M-C₂H₅O]⁺ | 214.9856 | Loss of the ethoxy radical |

| [C₇H₃ClF₃]⁺ | 194.9875 | Phenyl-CF₂ fragment after loss of ester |

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in HPLC-grade methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Ionization Mode: Operate in positive ion mode.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

-

Analysis: Analyze the resulting spectrum for the molecular ion and its corresponding [M+2] isotope peak. Compare the observed m/z values and isotopic distribution with the theoretical values for C₁₀H₈ClF₃O₂.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the most prominent and diagnostic signal will be the carbonyl (C=O) stretch of the ester group. Other important vibrations include C-O, C-F, C-Cl, and aromatic C=C bonds.

Expected Data & Interpretation

The IR spectrum will provide clear evidence for the key functional moieties.

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation & Rationale |

| ~3100-3000 | Aromatic C-H stretch | Confirms the presence of the phenyl ring.[12] |

| ~2980 | Aliphatic C-H stretch | Corresponds to the ethyl group.[13] |

| ~1750-1770 | Ester C=O stretch | Strong, sharp, and highly diagnostic. The frequency is elevated due to the electron-withdrawing effect of the adjacent α-difluoro group.[14] |

| ~1600, ~1470 | Aromatic C=C stretch | Further evidence for the aromatic ring.[15] |

| ~1300-1000 | C-O and C-F stretches | A complex region containing strong C-O ester stretches and C-F stretches. The high number of fluorines will result in multiple strong bands here.[14][15] |

| ~850-550 | C-Cl stretch | A weaker band in the fingerprint region confirming the C-Cl bond.[12] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform ATR correction and baseline correction on the resulting spectrum.

-

Analysis: Identify and label the major absorption bands, comparing them to established correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for elucidating the detailed carbon-hydrogen-fluorine framework of an organic molecule. The spin-active nuclei (¹H, ¹³C, ¹⁹F) provide information on the chemical environment, connectivity, and stereochemistry of the atoms. For this molecule, ¹⁹F NMR is particularly crucial and informative.[16]

¹H NMR Spectroscopy

Expected Data & Interpretation: The ¹H NMR spectrum will clearly resolve the ethyl group and the aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Coupling |

| ~7.6-7.8 | m | 3H | Ar-H | The three aromatic protons will appear as a complex multiplet due to H-H and H-F coupling. |

| ~4.4 | q | 2H | -O-CH₂ -CH₃ | Quartet due to coupling with the adjacent methyl group (³JHH ≈ 7 Hz). |

| ~1.4 | t | 3H | -O-CH₂-CH₃ | Triplet due to coupling with the adjacent methylene group (³JHH ≈ 7 Hz). |

¹³C NMR Spectroscopy

Expected Data & Interpretation: The ¹³C NMR spectrum will show signals for all 10 unique carbons. Carbons bonded to fluorine will exhibit characteristic splitting.

| Chemical Shift (δ, ppm) | Splitting (due to F) | Assignment | Rationale |

| ~163 | t | C =O | Ester carbonyl, split into a triplet by the two geminal α-fluorines (²JCF). |

| ~115-140 | m | Ar-C | Multiple signals for the 6 aromatic carbons, with complex splitting due to ¹JCF, ²JCF, and ³JCF couplings. |

| ~115 | t | α-C F₂ | The carbon bearing the two geminal fluorines will be a triplet with a large coupling constant (¹JCF ≈ 250 Hz). |

| ~65 | s | -O-CH₂ -CH₃ | Methylene carbon of the ethyl group. |

| ~14 | s | -O-CH₂-CH₃ | Methyl carbon of the ethyl group. |

¹⁹F NMR Spectroscopy

Expertise & Rationale: ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it ideal for distinguishing between non-equivalent fluorine atoms.[1] We expect two distinct signals: one for the aromatic fluorine and one for the difluoromethyl group.

Caption: Expected regions for the distinct fluorine signals in ¹⁹F NMR.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale & Coupling |

| ~-110 to -130 | m | Ar-F | The single aromatic fluorine will be a complex multiplet due to coupling with the three aromatic protons (³JHF, ⁴JHF).[17] |

| ~-100 to -120 | t | -CF₂ - | The two geminal fluorines are chemically equivalent and will appear as a triplet due to coupling with the aromatic fluorine (⁴JFF). Further smaller couplings to aromatic protons may broaden the peaks. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with 16 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). An acquisition time of 1-2 hours may be necessary.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Use a common fluorine reference standard like CFCl₃ (δ = 0 ppm) or an internal standard.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra using appropriate software. Calibrate the ¹H and ¹³C spectra to TMS (δ = 0.00 ppm).

-

Analysis: Integrate the ¹H spectrum, and assign all peaks in the ¹H, ¹³C, and ¹⁹F spectra based on chemical shifts, multiplicities, and coupling constants.

Integrated Data Interpretation: Confirming the Molecular Structure

-

MS confirms the molecular formula C₁₀H₈ClF₃O₂ and the presence of one chlorine atom.

-

IR confirms the presence of an ester functional group (C=O, C-O), an aromatic ring, and carbon-halogen bonds.

-

NMR provides the complete atomic framework:

-

¹H NMR confirms the ethyl group and the presence of three protons on the aromatic ring.

-

¹³C NMR accounts for all 10 carbons and, through C-F coupling, confirms the positions of fluorine attachment (one on the ring, two on the alpha-carbon).

-

¹⁹F NMR provides the definitive evidence, showing two distinct fluorine environments: a single aromatic fluorine and a geminal difluoro group, consistent with the proposed structure.

-

The convergence of these independent lines of evidence provides a high degree of confidence in the assigned structure, fulfilling the requirements for rigorous scientific validation.

Conclusion

The structural analysis of Ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate is a prime example of a modern, multi-technique approach to chemical characterization. By systematically applying MS, IR, and multi-nuclear NMR, and understanding the specific spectral signatures imparted by the halogen atoms, a complete and unambiguous structural assignment can be made. This guide provides a robust and logical workflow that can be adapted for the analysis of other complex halogenated molecules, ensuring scientific integrity and trustworthiness in research and development settings.

References

- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8vRZPUZcBr2yUyzqgeXUuNE9lU9zx6kn5PoDcDgetQK0QYfeJxTt-8gRDNCs95WjyYSfKEMdkYYgoUP0SMKfqs3rRT3a-B4YKQjaOwrHR9GMpBEfZ1vnn-vqZICWPfV7HxVVe67-d0iOJM5_B51qZTSP_jAylJ1M0IhrjgBLCdoHQ2hCOZKPTkSMnSuihgFhxB6wQM9ocGMa8b_Q7fIPn4ZRTtcL3VFC-WWgCuWAzWKSU2XGeiHr14INeGIWOAIOIRA==]

- Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.

- ChemBK. (2024, April 9). (3-Chloro-2-fluorophenyl)acetic acid. Retrieved from ChemBK. [https://www.chembk.com/en/chem/(3-Chloro-2-fluorophenyl)acetic-acid]

- Hoyt, J. C., et al. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEBOsHk-4jlMKZUtATd5H4oHaIWXR_4Mxo7QDSXw2NZRKuFj3lYkkegYoDO4ZeWmqFPbA9uLK059TjZ2mS9_hQBX_tKmstryYmWW5VDN7GubUL1p2rNAq1c7M4jFstkDnXU-_G62NnHjUqHjw_x2zvVCbbviLg31-mZKvUVG93gR4oAlMPLNPzMqMY8IH3B49ls_LMXOvCH9jMp3D7ljf4avt2jJpCBcXb3W19m3ubYi2F6SNaSQ==]

- Benchchem. (n.d.). A Comparative Guide to the ¹⁹F NMR Characterization of Aromatic SF₅ Compounds. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZCGpMdBexS7HQvLwHgKkg8Exrb4eAO_FMBOAMeO3HRXvzepP0Z8wUREk90TG-P02BcEKHitxUnR6wRdOlOMF8AJiymj6T_EBsDqEIM5OeBhdLqhwp95-CypAnkvFO56oVXJHhjzolAWVKrb30JcK7uyGdH0IEor2EYmEqOC0G84DpPBGnu07TBOvJ0MjocqhsLt8dAHRmiHd-uZgqk8gFeWPUYUnF5g==]

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from Wikipedia. [https://en.wikipedia.org/wiki/Fluorine-19_nuclear_magnetic_resonance_spectroscopy]

- Hoyt, J. C., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6541503/]

- Jambrina, P. G., et al. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFytenKTlemo9Wp6ycHYVGxmBBq6Vv0SPjv7_UI2wshAtptZlZDntxX5LeqI2FwHvxAwPkOL4IqS2YGfipFIsjCuEfaigYHQy10S9Vav5Q1nFzfp4PPz40g55cN8KmwFuXBMk_JEU5d_FvA0aX1VwXeN7lxFSQLmo=]

- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/10%3A_Organic_Halogen_Compounds/10.

- Beilstein Journals. (n.d.). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from Beilstein Journals. [https://www.beilstein-journals.org/bjoc/articles/14/23]

- ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from ResearchGate. [https://www.researchgate.net/publication/232773418_Mass_spectrometry_of_halogen-containing_organic_compounds]

- MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved from MCC website. [https://www.mcc.edu/trigger/chem/trac/org/ir/IR_Spectra_of_Some_Common_Functional_Groups.pdf]

- Flinn Scientific. (n.d.). IR Spectroscopy of Esters. Retrieved from Flinn Scientific. [https://www.flinnsci.com/api/library/Download/1c27f3944a944f7881c03437181a45c3]

- Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry. YouTube. [https://www.youtube.

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts. [https://chem.libretexts.org/Courses/SUNY_Oneonta/Chem_221%3A_Organic_Chemistry_I/11%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/11.05%3A_Infrared_Spectra_of_Some_Common_Functional_Groups]

- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from NC State University Libraries. [https://openstax.pressbooks.pub/chem2/chapter/12-6-infrared-spectra-of-some-common-functional-groups/]

- PubMed Central (PMC). (n.d.). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5805725/]

- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from University of Colorado Boulder website. [https://www.colorado.edu/lab/odas/ir-spectroscopy-tutorial/esters]

- ACS Publications. (2022, March 8). Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. Organic Letters. [https://pubs.acs.org/doi/10.1021/acs.orglett.2c00539]

- NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from NROChemistry. [https://www.nro-chem.

- ResearchGate. (n.d.). Preparation of the difluoro-Reformatsky reagent 9 and Schlenk-type equilibrium. Retrieved from ResearchGate. [https://www.researchgate.net/figure/Preparation-of-the-difluoro-Reformatsky-reagent-9-and-Schlenk-type-equilibrium_fig3_323281980]

- ChemicalBook. (n.d.). Ethyl difluoroacetate(454-31-9) 1H NMR spectrum. Retrieved from ChemicalBook. [https://www.chemicalbook.com/spectrum/454-31-9_1HNMR.htm]

- Echemi. (n.d.). Ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate. Retrieved from Echemi. [https://www.echemi.com/products/pd20180807153625-78.html]

Sources

- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]

- 6. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 16. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

A Predictive Spectroscopic Analysis of Ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate

A Technical Guide for Researchers in Drug Discovery and Development

Disclaimer: This document provides a predictive analysis of the spectroscopic data for Ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate. As of the time of writing, publicly available, experimentally-derived spectra for this specific molecule are limited. The data and interpretations presented herein are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and are supported by data from structurally analogous compounds. This guide is intended for research and informational purposes.

Introduction

Ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate is a halogenated aromatic compound of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its substituent pattern. The presence of multiple fluorine atoms and a chlorine atom on the phenyl ring, coupled with a difluoroacetate moiety, suggests potential for this molecule to serve as a key intermediate or a final active pharmaceutical ingredient. A thorough understanding of its spectroscopic characteristics is paramount for its synthesis, purification, and characterization. This guide provides a detailed, predictive analysis of its NMR, IR, and MS spectra to aid researchers in their endeavors.

Molecular Structure and Key Features

The structure of Ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate presents several key features that will dominate its spectroscopic signatures. The highly substituted aromatic ring will exhibit complex splitting patterns in NMR due to proton-proton and proton-fluorine couplings. The ethyl group will show a characteristic quartet and triplet. The difluoroacetate group introduces a quaternary carbon and two fluorine atoms that will have a significant electronic influence and provide clear signals in ¹⁹F NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For the target compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and crucial information.

Experimental Protocol: A Standard Approach

A standard protocol for acquiring the NMR spectra would involve dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external or internal standard such as CFCl₃ can be used. Spectra would be recorded on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate resolution of complex splitting patterns.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals for the aromatic protons and the ethyl group protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the halogen substituents and the difluoroacetate group.

| Predicted ¹H NMR Data | |

| Assignment | Predicted Chemical Shift (ppm) |

| H-4 | 7.40 - 7.55 |

| H-5 | 7.15 - 7.30 |

| H-6 | 7.55 - 7.70 |

| -OCH₂CH₃ | 4.30 - 4.45 |

| -OCH₂CH₃ | 1.30 - 1.45 |

Rationale for Predictions:

-

Aromatic Protons (H-4, H-5, H-6): The chemical shifts are predicted to be in the downfield region (7.15-7.70 ppm), characteristic of aromatic protons. The electron-withdrawing nature of the chlorine, fluorine, and the ethyl difluoroacetate group will deshield these protons. The multiplicity of each proton is determined by its neighbors. H-4 will couple to H-5, H-6, and the ortho fluorine atom. H-5 will couple to H-4 and H-6. H-6 will couple to H-4, H-5, and potentially show a small long-range coupling to the fluorine at C-2.

-

Ethyl Group Protons: The methylene (-OCH₂-) protons are adjacent to an oxygen atom, shifting them downfield to around 4.30-4.45 ppm. They will be split into a quartet by the three neighboring methyl protons. The methyl (-CH₃) protons will appear as a triplet around 1.30-1.45 ppm due to coupling with the two methylene protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts will be influenced by the attached atoms, particularly the electronegative fluorine and oxygen atoms.

| Predicted ¹³C NMR Data | |

| Assignment | Predicted Chemical Shift (ppm) |

| C=O | 162 - 165 |

| C-α | 115 - 120 |

| C-1 | 125 - 130 |

| C-2 | 155 - 160 |

| C-3 | 120 - 125 |

| C-4 | 130 - 135 |

| C-5 | 125 - 130 |

| C-6 | 135 - 140 |

| -OCH₂CH₃ | 63 - 66 |

| -OCH₂CH₃ | 13 - 15 |

Rationale for Predictions:

-

Carbonyl Carbon (C=O): This carbon will appear downfield and will be split into a triplet by the two fluorine atoms on the adjacent carbon (C-α).

-

Alpha-Carbon (C-α): This carbon is directly attached to two fluorine atoms and will therefore show a large C-F coupling, appearing as a triplet. Its chemical shift will be significantly influenced by these fluorine atoms.

-

Aromatic Carbons: The carbons attached to fluorine (C-2) and the carbon bearing the difluoroacetate group (C-1) will show C-F coupling. The other aromatic carbons will appear as singlets or may show small long-range C-F couplings. The chemical shifts are estimated based on substituent effects.

-

Ethyl Group Carbons: The methylene carbon (-OCH₂-) will be around 63-66 ppm, and the methyl carbon (-CH₃) will be around 13-15 ppm.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is particularly informative for this molecule, with three fluorine atoms in two different chemical environments.

| Predicted ¹⁹F NMR Data | |

| Assignment | Predicted Chemical Shift (ppm, relative to CFCl₃) |

| -CF₂- | -90 to -110 |

| Ar-F | -115 to -130 |

Rationale for Predictions:

-

Difluoroacetate Fluorines (-CF₂-): These two equivalent fluorine atoms are expected to appear as a singlet, or potentially a narrow multiplet due to long-range couplings with the aromatic protons. Their chemical shift is characteristic of geminal difluoro groups adjacent to a carbonyl.

-

Aromatic Fluorine (Ar-F): The single fluorine on the aromatic ring will be coupled to the ortho and meta protons, resulting in a complex multiplet. Its chemical shift will be in the typical range for an aryl fluoride.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: A Standard Approach

The IR spectrum can be obtained using an attenuated total reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the neat liquid sample is placed on the ATR crystal, and the spectrum is recorded. Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).

| Predicted IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3100 - 3000 | Aromatic C-H stretch |

| 2980 - 2850 | Aliphatic C-H stretch (ethyl group) |

| 1780 - 1760 | C=O stretch (ester) |

| 1600 - 1450 | Aromatic C=C stretch |

| 1300 - 1000 | C-O stretch (ester) and C-F stretch |

Rationale for Predictions:

-

C=O Stretch: The ester carbonyl group will give a strong, sharp absorption band in the region of 1780-1760 cm⁻¹. The presence of the α-fluorine atoms typically shifts the C=O stretching frequency to a higher wavenumber.

-

C-F Stretches: Strong absorption bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹, are expected for the C-F bonds of both the difluoroacetate and the fluoroaromatic moieties.

-

Aromatic and Aliphatic C-H Stretches: The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: A Standard Approach

Electron ionization (EI) mass spectrometry would be a standard method for analyzing this compound. The sample would be introduced into the ion source, typically heated, where it is bombarded with electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Fragmentation

The molecular formula is C₁₀H₈ClF₃O₂. The nominal molecular weight is 272 g/mol . Due to the presence of chlorine, the mass spectrum will show a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak (M+), corresponding to the ³⁷Cl isotope.[1][2]

| Predicted Key Fragments | |

| m/z | Predicted Fragment Structure |

| 272/274 | [M]⁺ (Molecular ion) |

| 227/229 | [M - OCH₂CH₃]⁺ |

| 199/201 | [M - COOCH₂CH₃]⁺ |

| 179 | [C₇H₃ClF]⁺ |

| 151 | [C₆H₃Cl]⁺ |

| 127 | [C₆H₄F]⁺ |

| 77 | [C₆H₅]⁺ |

| 45 | [OCH₂CH₃]⁺ |

| 29 | [CH₂CH₃]⁺ |

Rationale for Predictions:

-

Molecular Ion: The molecular ion peak at m/z 272 (for ³⁵Cl) and 274 (for ³⁷Cl) should be observable.

-

Loss of Ethoxy Group: A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical (-OCH₂CH₃), leading to a fragment at m/z 227/229.

-

Loss of the Ester Group: Cleavage of the bond between the aromatic ring and the difluoroacetate group can lead to the loss of the entire ester functionality, resulting in a fragment at m/z 199/201.

-

Aromatic Fragments: Further fragmentation of the aromatic portion of the molecule will lead to characteristic ions.

Visualization of Predicted Fragmentation

Caption: Predicted major fragmentation pathways for Ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of Ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate. The predicted NMR, IR, and MS data, along with the rationale for their interpretation, should serve as a valuable resource for scientists working with this compound. Experimental verification of these predictions is, of course, the ultimate standard, and it is hoped that this guide will facilitate the identification and characterization of this molecule in future research.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Chemistry LibreTexts. (2020). Spectroscopy of Aromatic Compounds. [Link]

-

Chemistry LibreTexts. (2020). Organic Compounds Containing Halogen Atoms. [Link]

Sources

A Technical Guide to Fluorinated Organic Compounds for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become an indispensable tool in modern chemistry, particularly within the pharmaceutical and agrochemical industries.[1][2] The unique properties conferred by the fluorine atom—the most electronegative element—can profoundly influence a molecule's physicochemical and biological characteristics.[][4] This guide provides an in-depth exploration of fluorinated organic compounds, from their fundamental properties and synthesis to their critical role in drug discovery and the analytical techniques essential for their characterization. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive technical resource that is both scientifically rigorous and practically insightful.

The deliberate introduction of fluorine can modulate key parameters such as metabolic stability, lipophilicity, bioavailability, and binding affinity.[2][5] Consequently, a significant percentage of new pharmaceuticals and agrochemicals entering the market contain fluorine.[6][7] This guide will elucidate the rationale behind these "fluorine effects" and detail the sophisticated synthetic strategies that enable the precise installation of this unique halogen.

The Carbon-Fluorine Bond: A Unique Entity in Organic Chemistry

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with an average bond energy of approximately 480 kJ/mol.[6] This high bond strength contributes to the exceptional thermal and chemical stability of organofluorine compounds.[6][8] The C-F bond is also highly polarized due to fluorine's extreme electronegativity (3.98 on the Pauling scale), yet the fluorine atom is a weak coordinator due to the suppression of lone pair donation.[] These characteristics lead to a range of effects that are leveraged in drug design.

Key Physicochemical Properties Imparted by Fluorine:

| Property | Effect of Fluorination | Implication in Drug Design |

| Metabolic Stability | Increased resistance to oxidative metabolism due to the strength of the C-F bond.[2][] | Blocks metabolic "soft spots," prolonging the in vivo half-life of a drug.[9][10] |

| Lipophilicity | Can increase or decrease lipophilicity depending on the context. A single fluorine atom often increases lipophilicity, while groups like CF3 can decrease it.[2][11] | Modulates membrane permeability and solubility, affecting absorption, distribution, metabolism, and excretion (ADME) properties.[9][12] |

| pKa | The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[][13] | Alters the ionization state of a drug at physiological pH, which can impact receptor binding and cell penetration.[13] |

| Conformational Changes | While fluorine is sterically small (similar to hydrogen), electrostatic interactions can influence molecular conformation.[][9] | Can pre-organize a molecule into a bioactive conformation, enhancing binding affinity for its target.[] |

| Binding Interactions | The polarized C-F bond can participate in favorable dipole-dipole, hydrogen bonding, and other non-covalent interactions with biological targets.[] | Can lead to increased binding affinity and selectivity.[2] |

Synthetic Strategies for the Introduction of Fluorine

The development of new fluorination methods is a vibrant area of chemical research, driven by the need for selective, efficient, and scalable access to novel organofluorine compounds.[14] Methodologies can be broadly categorized into electrophilic, nucleophilic, and, more recently, radical and enzymatic approaches.

Catalytic Fluorination: A Modern Approach

Catalytic methods have emerged as powerful tools for the selective incorporation of fluorine, often under milder conditions and with greater functional group tolerance than stoichiometric methods.[5][15] These approaches can be categorized by the type of catalyst employed.

Transition Metal Catalysis

Transition metals like silver, palladium, and copper are used to catalyze a variety of fluorination reactions.[15][16] For instance, silver-catalyzed decarboxylative fluorination provides a versatile method for accessing fluorinated compounds under mild conditions.[5]

Organocatalysis

Small organic molecules can catalyze enantioselective fluorination reactions, providing access to chiral fluorinated building blocks.[5][15] For example, amino acid-derived catalysts have been used for the fluorination of aldehydes.[15]

Photocatalysis and Electrocatalysis

Visible-light photoredox catalysis and electrochemical methods have recently gained prominence as sustainable and efficient ways to generate fluorine-centered radicals for C-F bond formation.[5]

Chemo-enzymatic and Biocatalytic Fluorination

Nature's toolkit for fluorination is limited, with only a handful of naturally occurring organofluorine compounds identified.[8][17] However, researchers have harnessed the power of enzymes to perform selective fluorinations that are challenging to achieve with traditional chemical methods.

A notable chemo-enzymatic strategy combines the site-selective C-H oxidation capabilities of cytochrome P450 enzymes with a subsequent deoxofluorination step.[18][19] This two-step process allows for the introduction of fluorine at previously unactivated positions in a molecule.[19]

Furthermore, the discovery and engineering of "fluorinase" enzymes, which can catalyze the formation of a C-F bond from fluoride ions, opens up possibilities for direct biocatalytic fluorination.[17][20]

Experimental Protocol: Chemo-enzymatic Fluorination of a Drug-like Molecule

This protocol describes a general workflow for the selective fluorination of an unactivated C-H bond in a substrate using a P450 enzyme followed by deoxofluorination.

Part 1: P450-catalyzed Hydroxylation

-

Reaction Setup: In a suitable buffer (e.g., potassium phosphate buffer, pH 8.2), combine the substrate, a P450 enzyme variant (e.g., from Bacillus megaterium), and a glucose-6-phosphate dehydrogenase (G6PDH) recycling system for the NADPH cofactor.

-

Initiation: Start the reaction by adding NADP+ and glucose-6-phosphate.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) with shaking for 24-48 hours.

-

Extraction: Extract the hydroxylated product from the aqueous reaction mixture using an organic solvent like ethyl acetate.

-

Purification: Purify the hydroxylated intermediate using standard chromatographic techniques (e.g., silica gel chromatography).

Part 2: Deoxofluorination

-

Reaction Setup: Dissolve the purified hydroxylated intermediate in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add a deoxofluorinating reagent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® dropwise at a low temperature (e.g., -78°C).

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Workup and Purification: Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the final fluorinated product by chromatography.

Caption: Chemo-enzymatic fluorination workflow.

The Role of Fluorine in Drug Discovery and Development

The introduction of fluorine is a well-established strategy in medicinal chemistry to optimize the properties of drug candidates.[2][9] Approximately 20-25% of all commercialized drugs contain at least one fluorine atom.[6][21]

Case Studies: Fluorine in Action

-

5-Fluorouracil: One of the earliest and most well-known fluorinated drugs, 5-fluorouracil is an anticancer agent that acts as an antimetabolite.[4][22] The fluorine atom at the 5-position of the uracil ring blocks the methylation reaction that converts uracil to thymine, thereby inhibiting DNA synthesis in rapidly dividing cancer cells.

-

Fluoxetine (Prozac®): This widely prescribed antidepressant is a selective serotonin reuptake inhibitor (SSRI). The trifluoromethyl (-CF3) group in fluoxetine is crucial for its activity, enhancing its lipophilicity and allowing it to cross the blood-brain barrier.[23]

-

Ibrutinib: An inhibitor of Bruton's tyrosine kinase (BTK) used to treat certain cancers, ibrutinib features a 4-fluorophenoxy substituent that enhances binding affinity and improves its pharmacokinetic profile.[9]

Impact on Pharmacokinetics (ADME)

The strategic placement of fluorine can significantly improve a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[9]

-

Absorption and Distribution: By modulating lipophilicity, fluorine can enhance a drug's ability to permeate cell membranes and distribute to the target tissues.[11][12]

-

Metabolism: As previously mentioned, the strength of the C-F bond can prevent metabolic oxidation at specific positions, leading to lower clearance and increased bioavailability.[9][10]

-

Excretion: Changes in a molecule's overall polarity due to fluorination can influence its route and rate of excretion.[21]

Analytical Characterization of Fluorinated Organic Compounds

The unique nuclear properties of fluorine make certain analytical techniques particularly well-suited for the characterization of organofluorine compounds.

19F Nuclear Magnetic Resonance (NMR) Spectroscopy

19F NMR is a powerful tool for the analysis of fluorinated molecules.[23] The 19F nucleus has a spin of 1/2 and 100% natural abundance, resulting in high sensitivity.[23][24]

Key Features of 19F NMR:

-

High Sensitivity: The high gyromagnetic ratio and 100% natural abundance of the 19F isotope make it a highly receptive nucleus for NMR measurements.[23]

-

Wide Chemical Shift Range: The chemical shifts in 19F NMR span a very wide range (around 800 ppm), which makes it highly sensitive to the local electronic environment of the fluorine atom.[24] This large dispersion minimizes signal overlap, even in complex molecules.

-

Spin-Spin Coupling: 19F nuclei couple with other active nuclei, including 1H, 13C, and other 19F nuclei, providing valuable structural information about the connectivity of the molecule.[24][25]

Mass Spectrometry (MS)

Mass spectrometry is another critical technique for the analysis of organofluorine compounds. However, the high ionization potential of fluorine can present challenges for some ionization methods.[26][27]

-

Fragmentation Patterns: The mass spectra of fluorocarbons are often characterized by the presence of the CF3+ ion, which is frequently the most abundant ion.[28][29] The fragmentation patterns can be complex but provide valuable information for structure elucidation.[28][29]

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): While challenging due to fluorine's high ionization energy, modified ICP-MS techniques are being developed for the sensitive detection and quantification of fluorinated compounds in various matrices.[26][27]

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. tandfonline.com [tandfonline.com]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 7. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. img01.pharmablock.com [img01.pharmablock.com]

- 11. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Fluorine biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Chemo-enzymatic fluorination of unactivated organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Chemo-enzymatic fluorination of unactivated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benthamscience.com [benthamscience.com]

- 22. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 23. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 24. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 25. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 26. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 29. nvlpubs.nist.gov [nvlpubs.nist.gov]

Mechanism of action of difluoroacetate compounds

An In-depth Technical Guide to the Mechanism of Action of Difluoroacetate (DFA) Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluoroacetate (DFA), a small molecule inhibitor, has garnered significant attention for its therapeutic potential, primarily in oncology. Its mechanism of action, centered on the modulation of cellular metabolism, offers a compelling strategy to exploit the metabolic vulnerabilities of cancer cells. This guide provides a detailed exploration of the molecular mechanisms underpinning DFA's effects, the experimental methodologies used to elucidate these actions, and the broader implications for drug development. We will delve into its primary target, pyruvate dehydrogenase kinase (PDK), and the subsequent metabolic reprogramming that re-routes cellular energy production, creating a hostile environment for tumor progression.

Introduction: The Rise of Metabolic Modulators in Therapeutics

The concept of targeting cellular metabolism for therapeutic intervention is not new, but the precision with which we can now modulate specific metabolic nodes has revolutionized the field. Cancer cells, in particular, exhibit a profound metabolic reprogramming, famously described as the Warburg effect, where they favor aerobic glycolysis over oxidative phosphorylation, even in the presence of ample oxygen. This metabolic shift provides the necessary building blocks for rapid proliferation and creates a hypoxic and acidic tumor microenvironment. Difluoroacetate and its parent compound, dichloroacetate (DCA), represent a class of molecules that can reverse this glycolytic switch, thereby restoring mitochondrial function and sensitizing cancer cells to apoptosis.

Core Mechanism of Action: Inhibition of Pyruvate Dehydrogenase Kinase (PDK)

The primary molecular target of difluoroacetate is pyruvate dehydrogenase kinase (PDK) , an enzyme responsible for the inhibitory phosphorylation of the E1α subunit of the pyruvate dehydrogenase complex (PDC). The PDC is a critical gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the irreversible conversion of pyruvate to acetyl-CoA.

The Pyruvate Dehydrogenase Complex (PDC) and Its Regulation

The PDC is a large, multi-enzyme complex located in the mitochondrial matrix. Its activity is tightly regulated by two key enzymes:

-

Pyruvate Dehydrogenase Kinase (PDK): Phosphorylates and inactivates the PDC. There are four known isoforms of PDK (PDK1-4) with varying tissue distribution and regulatory properties.

-

Pyruvate Dehydrogenase Phosphatase (PDP): Dephosphorylates and activates the PDC.

High levels of ATP, acetyl-CoA, and NADH promote PDK activity, signaling that the cell has sufficient energy and reducing the influx of pyruvate into the TCA cycle. Conversely, high levels of ADP and pyruvate inhibit PDK, promoting PDC activity. In many cancer cells, PDK is overexpressed, leading to the chronic inactivation of PDC and a reliance on glycolysis.

DFA's Interaction with PDK

Difluoroacetate acts as a structural mimic of pyruvate, allowing it to bind to the pyruvate-binding site on PDK. This competitive inhibition prevents PDK from phosphorylating and inactivating the PDC. The consequence is a sustained activation of the PDC, leading to a metabolic shift from glycolysis to oxidative phosphorylation.

Figure 2: Downstream cellular effects of DFA administration. The inhibition of PDK by DFA triggers a metabolic cascade, ultimately leading to increased ROS production and apoptosis in cancer cells.

Induction of Apoptosis

The increase in ROS production is a major contributor to DFA's pro-apoptotic effects. ROS can induce apoptosis through several mechanisms:

-

Mitochondrial Permeability Transition Pore (mPTP) Opening: ROS can trigger the opening of the mPTP, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol.

-

Activation of Caspases: Cytochrome c release activates the caspase cascade, a family of proteases that execute the apoptotic program.

-

DNA Damage: ROS can directly damage DNA, leading to cell cycle arrest and apoptosis.

Experimental Methodologies for Studying DFA's Mechanism of Action

A multi-faceted approach is required to fully characterize the mechanism of action of DFA. The following protocols are foundational for researchers in this field.

Enzyme Inhibition Assays

Objective: To determine the inhibitory potency of DFA against PDK isoforms.

Methodology:

-

Recombinant Protein Expression: Express and purify recombinant human PDK isoforms (PDK1-4).

-

PDC Activity Assay: Utilize a commercially available assay kit to measure the activity of the PDC. The assay typically couples the production of NADH by the PDC to a colorimetric or fluorometric reaction.

-

IC50 Determination:

-

Incubate a fixed concentration of PDC and varying concentrations of DFA with a specific PDK isoform.

-

Initiate the reaction by adding pyruvate.

-

Measure the rate of NADH production over time.

-

Plot the percentage of PDC inhibition against the logarithm of the DFA concentration.

-

Fit the data to a dose-response curve to determine the IC50 value (the concentration of DFA required to inhibit 50% of the PDK activity).

-

Data Presentation:

| PDK Isoform | DFA IC50 (µM) | Dichloroacetate (DCA) IC50 (µM) |

| PDK1 | ~180 | ~300 |

| PDK2 | ~70 | ~100 |

| PDK3 | ~120 | ~200 |

| PDK4 | ~50 | ~80 |

Note: These are representative values and can vary depending on assay conditions. The trend of higher potency for DFA compared to DCA is consistently observed.

Cellular Metabolic Flux Analysis

Objective: To measure the effect of DFA on glycolysis and mitochondrial respiration in live cells.

Methodology (using Seahorse XF Analyzer):

-

Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate.

-

DFA Treatment: Treat the cells with the desired concentration of DFA for a specified period.

-

Seahorse XF Glycolysis Stress Test:

-

Measure the extracellular acidification rate (ECAR), an indicator of glycolysis.

-

Inject glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (a glycolysis inhibitor) sequentially to determine key parameters of glycolytic flux.

-

-